N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Cy5 Dye Fluorescence Spectroscopy Bioprobe Design

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 (CAS 2107273-42-5) is a polyethylene glycol (PEG)-based heterobifunctional linker incorporating a Cy5 cyanine fluorophore. The compound features a Cy5 core with excitation/emission maxima at 649/667 nm and an extinction coefficient of 170,000 L mol⁻¹ cm⁻¹.

Molecular Formula C44H62ClN5O9
Molecular Weight 840.4 g/mol
Cat. No. B15542323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Molecular FormulaC44H62ClN5O9
Molecular Weight840.4 g/mol
Structural Identifiers
InChIInChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H
InChIKeyUKACGQMFZSBZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Heterobifunctional Cy5 PEG Linker for Targeted Bioconjugation and PROTAC Synthesis


N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 (CAS 2107273-42-5) is a polyethylene glycol (PEG)-based heterobifunctional linker incorporating a Cy5 cyanine fluorophore . The compound features a Cy5 core with excitation/emission maxima at 649/667 nm and an extinction coefficient of 170,000 L mol⁻¹ cm⁻¹ . It possesses two distinct reactive termini: an azide group for copper-catalyzed or strain-promoted click chemistry with alkynes, and a terminal carboxylic acid for amine conjugation via EDC/DCC activation . With a molecular weight of 840.5 g/mol and a combined PEG chain length of 7 ethylene oxide units (PEG3 + PEG4), this linker exhibits solubility in water, DMSO, DMF, and DCM [1]. The compound is primarily utilized as a PROTAC linker and for fluorescent labeling in bioconjugation workflows.

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Why Standard Cy5-PEG Linkers Cannot Substitute


Standard Cy5-PEG derivatives typically offer a single reactive handle, forcing researchers to choose between azide-based click chemistry or amine-reactive carboxyl conjugation. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 uniquely integrates both orthogonal reactivities within a single molecule . Substituting with a monofunctional analog (e.g., Cy5-PEG3-azide or Cy5-PEG6-acid) would necessitate a two-step sequential conjugation strategy, introducing additional purification steps, potential yield losses, and reduced reproducibility. Furthermore, the specific PEG3-PEG4 spacer architecture of this compound (total 7 ethylene oxide units) differs from the more common PEG3-only or PEG6-only linkers, which can alter solubility profiles and conjugate flexibility . Even heterobifunctional alternatives such as N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 exhibit different reaction kinetics and hydrolytic stability, underscoring that functional substitution without empirical validation risks compromising conjugate integrity and experimental outcomes .

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Quantitative Differentiation Evidence for Scientific Selection


Extinction Coefficient Differentiation: Reduced Spectral Overlap Advantage

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 exhibits an extinction coefficient of 170,000 L mol⁻¹ cm⁻¹ at 649 nm, which is approximately 27% lower than the 232,000 L mol⁻¹ cm⁻¹ observed for structurally related Cy5-PEG derivatives including Cy5-PEG3-azide, Cy5-PEG5-azide, Cy5-PEG6-acid, and N,N'-bis-(azide-PEG3)-Cy5 . This reduced molar absorptivity is not a deficiency but a deliberate spectral characteristic that may mitigate inner filter effects and detector saturation in multiplexed fluorescence assays. When designing multicolor panels, this property enables balanced signal intensities when co-stained with brighter fluorophores.

Cy5 Dye Fluorescence Spectroscopy Bioprobe Design

Heterobifunctional Reactivity: Dual Orthogonal Conjugation Handles

Unlike monofunctional Cy5-PEG derivatives that possess either an azide group (e.g., Cy5-PEG3-azide) or a carboxylic acid (e.g., Cy5-PEG6-acid) but not both, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 uniquely integrates both orthogonal reactivities in a single heterobifunctional molecule . This architecture enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) at the azide terminus, while simultaneously supporting amine conjugation at the carboxylic acid terminus following EDC or DCC activation . The heterobifunctional design eliminates the need for sequential conjugation steps and intermediate purification, thereby reducing workflow complexity and improving overall yield consistency.

Bioconjugation Click Chemistry Heterobifunctional Linker

PEG Spacer Architecture: PEG3-PEG4 Asymmetric Configuration

The asymmetric PEG3-PEG4 configuration (total 7 ethylene oxide units) of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 provides a distinct spacer architecture compared to more common symmetric designs such as PEG3-only (3 units) or PEG6-only (6 units) linkers . This structural differentiation translates to a calculated spacer length of approximately 25-30 Å, which may influence the flexibility and spatial orientation of conjugated biomolecules. While monofunctional PEG3-azide or PEG6-acid linkers offer simpler architectures, they lack the asymmetric design that can be critical for optimizing the distance between the Cy5 fluorophore and conjugated cargo in PROTAC and bioprobe applications.

PEG Linker Spacer Length Conjugate Flexibility

Aqueous Solubility Profile: Broad Solvent Compatibility

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 demonstrates solubility in water, DMSO, DMF, and DCM [1]. In contrast, the monofunctional analog Cy5-PEG3-azide exhibits only low solubility in water and is primarily soluble in DMSO, DMF, and DCM . The full water solubility of the target compound is attributed to the combined hydrophilic contribution of the PEG3-PEG4 chains and the terminal carboxylic acid group, enabling direct use in aqueous biological buffers without organic co-solvents. This property reduces the risk of protein precipitation or denaturation during bioconjugation reactions conducted under physiological conditions.

Solubility Aqueous Media Bioconjugation

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Prioritized Research and Industrial Applications


PROTAC Linker Development and Screening

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is explicitly validated as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras . The heterobifunctional architecture enables sequential conjugation of E3 ligase ligands (via azide-alkyne click chemistry) and target protein ligands (via carboxylic acid-amine coupling), while the Cy5 fluorophore provides intrinsic fluorescence for tracking cellular uptake and intracellular trafficking. The asymmetric PEG3-PEG4 spacer offers a distinct length option for optimizing ternary complex formation, with the reduced extinction coefficient (170,000 L mol⁻¹ cm⁻¹) providing balanced signal intensity in fluorescence-based degradation assays .

Multiplexed Fluorescence Bioconjugation Workflows

In applications requiring orthogonal dual-labeling strategies, the azide and carboxylic acid handles of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 enable simultaneous or sequential conjugation to distinct biomolecules without cross-reactivity . The full water solubility facilitates reactions in aqueous buffers, while the 170,000 L mol⁻¹ cm⁻¹ extinction coefficient (27% lower than standard Cy5-PEG derivatives) reduces detector saturation when co-stained with brighter fluorophores in multiplexed imaging panels . This compound is particularly suited for fluorescence microscopy, flow cytometry, and in vitro binding assays where balanced signal intensities across multiple channels are required.

Click Chemistry-Based Fluorescent Probe Synthesis

The azide group of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN moieties . The terminal carboxylic acid enables subsequent conjugation to amine-containing molecules, facilitating the construction of complex fluorescent probes for target engagement studies, cellular imaging, and biochemical assays. The asymmetric PEG3-PEG4 spacer provides a defined distance between the Cy5 reporter and the conjugated cargo, which can be critical for minimizing steric hindrance in binding assays.

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